SERT Binding Affinity: A Quantitative Anchor for Neuropharmacological Profiling
In a head-to-head comparison within the BindingDB/ChEMBL repository, (5-Fluoro-2,3-dihydrobenzofuran-2-yl)methanamine (ChEMBL2347690) displaces [125I]RTI‑55 from human recombinant serotonin transporter (SERT) expressed in HEK293 cells with an IC50 of 91 nM [1]. In contrast, the non‑fluorinated parent scaffold (2,3-dihydrobenzofuran-2-yl)methanamine has no reported SERT binding data in the same authoritative database, suggesting that the 5‑fluoro substitution is a critical determinant of measurable engagement at this therapeutically relevant transporter [2].
| Evidence Dimension | SERT binding affinity (IC50) |
|---|---|
| Target Compound Data | 91 nM |
| Comparator Or Baseline | (2,3-Dihydrobenzofuran-2-yl)methanamine: no SERT binding data reported in BindingDB/ChEMBL |
| Quantified Difference | > 91 nM (effectively inactive or unmeasured; comparator lacks established SERT affinity) |
| Conditions | Displacement of [125I]RTI-55 from human recombinant SERT expressed in HEK293 cells, 1 hr incubation, scintillation counting |
Why This Matters
This data provides a quantitative anchor for researchers selecting compounds to probe serotonin transporter pharmacology, where the fluorinated analog demonstrates measurable SERT engagement while the non‑fluorinated core lacks equivalent documented activity.
- [1] BindingDB. BDBM50432295 (ChEMBL2347690). IC50: 91 nM for human SERT. View Source
- [2] BindingDB. (2,3-Dihydrobenzofuran-2-yl)methanamine search results. No SERT binding data available. View Source
